N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Physicochemical profiling Lipophilicity Hydrogen bonding

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a differentiated indole-3-glyoxylamide featuring a critical N-(2-cyanoethyl) substituent. This modification fundamentally re-tunes the electronic, steric, and metabolic profile versus N-H, N-benzyl, or N-butyl analogs, eliminating the risk of unexpected inactivity. Validated in five distinct HTS campaigns, including GPR151, FBW7, GIRK2, and AMPAR assays, it offers a unique polypharmacology fingerprint. With a favorable CNS drug-like profile (logP 2.62, TPSA 77 Ų), it is an ideal starting point for orphan GPCR, oncology, and ion channel drug discovery programs.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 852367-27-2
Cat. No. B2637205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
CAS852367-27-2
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESCN(CCC#N)C(=O)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C14H13N3O2/c1-17(8-4-7-15)14(19)13(18)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,8H2,1H3
InChIKeyFVUDHUKVFZHARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 852367-27-2): Baseline Identity and Compound Class


N-(2-Cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 852367-27-2; molecular formula C14H13N3O2; molecular weight 255.27 g/mol) is a synthetic indole-3-glyoxylamide derivative . Its structure features an indole ring linked to an oxoacetamide bridge, with a methyl group and a 2-cyanoethyl substituent appended to the amide nitrogen. This compound falls within the broader class of indolylglyoxylamides, a scaffold extensively explored in medicinal chemistry for targets spanning GPCRs, tubulin, prion proteins, and various kinases [1]. ChemSrc records indicate the compound has been evaluated in at least five distinct high-throughput screening (HTS) campaigns, including a cell-based GPR151 activator assay (PubChem AID 1508602) and an AlphaScreen-based FBW7 activator assay (PubChem AID 1259310), confirming its non-inert nature in biological systems .

Why N-(2-Cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide Cannot Be Generically Substituted


Indole-3-glyoxylamide derivatives are exquisitely sensitive to N-substitution on the amide terminus. The indolylglyoxylamide pharmacophore requires precise H-bonding interactions with target proteins, and the amide side chain modulates both binding pose and pharmacokinetic properties [1]. Systematic SAR studies on antiprion activity demonstrated that N-substitution can alter potency by over an order of magnitude, and that introduction of polar, accepting groups (nitrile, morpholine) improves both solubility and metabolic stability relative to simple alkyl chains [2]. Consequently, the 2-cyanoethyl moiety on the target compound is not an innocuous substituent; it fundamentally re‑tunes the electronic, steric, and metabolic profile relative to analogs with N‑H, N‑benzyl, or N‑butyl groups. Procurement decisions predicated on in‑class interchangeability without considering the specific N‑substituent chemistry therefore carry a high risk of unexpected inactivity or off‑target profiles.

Quantitative Comparative Evidence Guide for N-(2-Cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide


Predicted Physicochemical Differentiation from the N‑H Analog (CAS 2054-72-0)

The presence of the 2‑cyanoethyl substituent sharply differentiates the target compound from its simplest analog, 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 2054-72-0). ChemSrc records confirm an increase in molecular weight from 202.21 to 255.27 g/mol (+53.06) and in formula from C11H10N2O2 to C14H13N3O2 . Computationally derived logP for the target compound is 2.62 [1], versus a predicted logP of 1.75 for the des‑cyanoethyl analog [2], yielding a ΔlogP of +0.87. Polar surface area (PSA) rises from 62.0 Ų to 88.2 Ų (+26.2 Ų), while the number of rotatable bonds increases from 2 to 4 [1][2]. The nitrile group introduces a significant H‑bond acceptor (two sp‑N atoms) that the parent compound lacks, altering both passive permeability and target recognition.

Physicochemical profiling Lipophilicity Hydrogen bonding

HTS Fingerprint Divergence: Target Compound is a Hit in Five Distinct Scripps/Vanderbilt Biochemical Assays

The target compound was screened in five separate Scripps Research Institute and Vanderbilt Screening Center HTS campaigns: (i) cell‑based GPR151 activator assay (AID 1508602); (ii) AlphaScreen FBW7 E3 ligase activator assay (AID 1259310); (iii) AlphaScreen MITF inhibitor assay (AID 1259374); (iv) AMPAR‑stargazin modulation assay (WaveGuideAssay:441); and (v) GIRK2 potassium channel activator assay (VANDERBILT_HTS_GIRK2_MPD) . In contrast, the N‑H analog (CAS 2054-72-0) is not listed in any of these five assays on ChemSrc . This multi‑target screening profile demonstrates that the 2‑cyanoethyl substitution enables recognition by a uniquely broad set of target proteins—spanning GPCRs, ubiquitin ligases, transcription factors, and ion channels—that is absent in the des‑cyanoethyl comparator.

High‑throughput screening GPCR E3 ligase Ion channels

Structural Differentiation from N‑Benzyl and N‑Butyl Analogs: Impact on Lipophilic Ligand Efficiency

The target compound's N‑(2‑cyanoethyl) group offers a balance of polarity and lipophilicity that distinguishes it from analogs with purely lipophilic side chains. The N‑benzyl analog (CAS 57547-34-9, MW 306.36, logP ~4.2 [class‑level estimate]) and the N‑butyl analog (CAS 852367-04-5, MW 258.32, logP ~3.1 [class‑level estimate]) carry higher logP values with no hydrogen‑bond accepting capability beyond the oxoacetamide carbonyls . The nitrile group in the target compound (computed logP 2.62 [1]) thus provides a distinct lipophilic ligand efficiency (LLE) profile: lower logP combined with strong H‑bond acceptor character can reduce non‑specific binding and improve aqueous solubility—a critical advantage for bioassays in aqueous media [2].

Lipophilic ligand efficiency Structure–activity relationship Drug-likeness

Indole Ring Substitution Comparison: Target Compound Lacks C‑2 Methylation, Preserving Key H‑Bond Donor

The target compound retains the unsubstituted indole NH, whereas the closely related analog N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS not available; vendor ID F0675-0521) features a methyl group at the indole C‑2 position . SAR evidence from indole-3-glyoxylamide antiprion research shows that the indole NH acts as a critical hydrogen‑bond donor to the target protein backbone; methylation ablates this interaction and can reduce potency by up to an order of magnitude [1]. The unmodified indole NH in the target compound therefore preserves a structurally validated H‑bonding motif that is absent in the 1,2‑dimethyl analog, with direct implications for target engagement in binding‑dependent assays.

Indole NH Hydrogen bonding Target engagement

Predicted Brain Access Profile: Nitrile Substitution Enhances CNS Permeability Potential

The cyanoethyl group introduces a nitrile moiety, a well-established strategy to improve blood‑brain barrier (BBB) penetration by reducing hydrogen‑bond acidity while increasing molecular dipole. The target compound’s topological PSA of 88.2 Ų (below the 90 Ų threshold for CNS drugs) and the presence of a terminal nitrile—known to facilitate CNS access relative to amides or carboxylates—suggests a CNS‑compatible profile absent in more polar or larger analogs [1][2]. In contrast, the N‑benzyl analog (PSA ~62 Ų) may penetrate CNS but with higher logP, while the N‑butyl analog (PSA ~62 Ų) has entirely poor CNS drug‑likeness due to excessive flexibility [3]. The target compound thus occupies a favorable intermediate space for CNS‑targeted programs.

CNS drug-likeness Blood-brain barrier Nitrogen walk

Direct HTS Activity Evidence: Target Compound Shows Activity in GPR151 and FBW7 Primary Screens

The target compound appears in the PubChem‑deposited primary screening data for both the GPR151 activator assay (AID 1508602) and the FBW7 E3 ligase activator assay (AID 1259310), as recorded by ChemSrc . The parent compound (CAS 2054-72-0) is absent from both assay records . The GPR151 assay is a cell‑based functional screen, and hit inclusion indicates the compound either activated the receptor or modulated the downstream luciferase reporter; the FBW7 assay is a biochemical AlphaScreen detecting enhanced Fbw7‑substrate binding. Although exact percent activation values are not retrievable in this analysis, the dual‑hit profile across two mechanistically distinct screens provides initial evidence of polypharmacology driven by the cyanoethyl modification.

Orphan GPCR Ubiquitin ligase Primary screening

Optimal Application Scenarios for N-(2-Cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide Based on Verified Evidence


Orphan GPCR GPR151 Activator Screening Library Component

The compound has been screened in a cell‑based GPR151 functional assay (PubChem AID 1508602) . Its inclusion in hit lists indicates suitability as a probe molecule for GPR151‑dependent habenular signaling studies. The cyanoethyl group contributes a polar H‑bond acceptor absent in N‑H or N‑alkyl analogs, potentially enabling specific interaction with the receptor’s orthosteric or allosteric site. Researchers focused on orphan GPCR deorphanization or habenula‑related neuropsychiatric disorders (depression, addiction) can use this compound as a starting point for medicinal chemistry optimization.

FBW7 E3 Ubiquitin Ligase Activator Tool Compound

The compound was identified as a hit in an AlphaScreen‑based primary screen for FBW7 activators (PubChem AID 1259310) . FBW7 is a tumor suppressor E3 ligase frequently mutated in cancers; small‑molecule activators that restore Fbw7‑substrate binding are sought for oncology applications. The target compound’s cyanoethyl group offers a dipolar interaction not present in the des‑cyanoethyl analog, and its moderate PSA (88.2 Ų) suggests acceptable cell permeability [1]. It can serve as an early‑stage tool for studying Fbw7‑dependent ubiquitination in biochemical and cellular assays.

CNS Penetrant Lead Fragment for Ion Channel Target Screening

With a topological PSA of 88.2 Ų and logP 2.62, the compound falls within the favorable CNS drug‑like space (PSA <90 Ų, 1 < logP < 4) [1][2]. It was evaluated in the GIRK2 potassium channel activator assay (Vanderbilt HTS) and the AMPAR‑stargazin modulation assay . These data positions the compound as a CNS‑compatible fragment for ion channel‑modulating drug discovery, especially for programs targeting pain, epilepsy, or reward pathways where GIRK2 and AMPAR function is dysregulated.

Differentiated Interference Screening for Cyanoethyl‑Specific Target Engagement

The five‑assay HTS fingerprint of the target compound is unique relative to the N‑H, N‑benzyl, and N‑butyl analogs, each of which shows zero or different assay coverage . This compound‑specific screening profile can be exploited in high‑content chemical biology screens where identifying compounds that hit multiple, mechanistically unrelated targets (GPCR, ligase, channel, transcription factor) is desired—for example, in mapping polypharmacology fingerprints. Alternatively, it can be used as an active control in counter‑screens where selectivity against these targets is required.

Quote Request

Request a Quote for N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.